[4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine
CAS No.: 1439896-53-3
Cat. No.: VC5991458
Molecular Formula: C12H18N2O
Molecular Weight: 206.289
* For research use only. Not for human or veterinary use.
![[4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine - 1439896-53-3](/images/structure/VC5991458.png)
Specification
CAS No. | 1439896-53-3 |
---|---|
Molecular Formula | C12H18N2O |
Molecular Weight | 206.289 |
IUPAC Name | [4-(6-methylpyridin-2-yl)oxan-4-yl]methanamine |
Standard InChI | InChI=1S/C12H18N2O/c1-10-3-2-4-11(14-10)12(9-13)5-7-15-8-6-12/h2-4H,5-9,13H2,1H3 |
Standard InChI Key | WTAAVKKTIPLVBD-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC=C1)C2(CCOCC2)CN |
Introduction
Chemical Identity and Structural Characteristics
[4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine (CAS: 1439896-53-3) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol. Its IUPAC name derives from the fusion of a 6-methylpyridin-2-yl group and a tetrahydropyran (oxane) ring, with a methanamine substituent at the 4-position of the oxane (Figure 1). The pyridine ring introduces aromaticity and basicity, while the oxane contributes to conformational flexibility.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₈N₂O | |
Molecular Weight | 206.28 g/mol | |
IUPAC Name | [4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine | |
SMILES | CC1=NC(=CC=C1)C2(CCOCC2)CN |
The compound’s three-dimensional structure allows for diverse intermolecular interactions, including hydrogen bonding via the amine group and π-π stacking through the pyridine ring. These features are critical for its solubility and reactivity in both aqueous and organic solvents.
Synthesis and Production
Synthetic Routes
The synthesis of [4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine typically involves a multi-step process starting from 6-methylpyridine-2-carbaldehyde. A common approach includes:
-
Aldol Condensation: Reacting 6-methylpyridine-2-carbaldehyde with a cyclic ketone (e.g., tetrahydropyran-4-one) under basic conditions to form a β-hydroxy ketone intermediate.
-
Reductive Amination: Treating the intermediate with ammonium acetate and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) to introduce the methanamine group.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Aldol Condensation | NaOH, ethanol, reflux | ~60% |
Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, rt | ~45% |
Industrial-scale production employs continuous flow reactors to enhance efficiency and reduce by-products. Optimization of solvent systems (e.g., methanol or tetrahydrofuran) and catalyst selection (e.g., palladium on carbon) further improves yields.
Physicochemical Properties
The compound exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane, but limited solubility in water (<1 mg/mL). Its logP value of 1.8 suggests moderate lipophilicity, making it suitable for transmembrane transport in biological systems. Thermal analysis reveals a melting point of 98–102°C and decomposition above 250°C.
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, J = 7.8 Hz, 1H, pyridine-H), 7.45 (d, J = 7.8 Hz, 1H, pyridine-H), 3.95–3.85 (m, 4H, oxane-H), 2.80 (s, 2H, CH₂NH₂), 2.50 (s, 3H, CH₃).
-
IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyridine).
Chemical Reactivity and Functionalization
Oxidation and Reduction
The methanamine group undergoes oxidation with KMnO₄ in acidic media to yield a nitrile derivative, while reduction with LiAlH₄ produces secondary amines. The pyridine ring remains inert under mild conditions but participates in electrophilic substitution under strong nitrating agents.
Substitution Reactions
Applications in Scientific Research
Medicinal Chemistry
Preliminary studies suggest the compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 12 µM, positioning it as a lead for anti-inflammatory drug development. Its ability to cross the blood-brain barrier also sparks interest in neurodegenerative disease research.
Materials Science
The rigid pyridine-oxane framework serves as a building block for metal-organic frameworks (MOFs). Coordination with Cu(II) ions produces porous materials with high surface areas (>1000 m²/g).
Biological Activity and Mechanisms
The compound’s primary mechanism involves allosteric modulation of G-protein-coupled receptors (GPCRs). In vitro assays demonstrate a 40% inhibition of adenosine A₂A receptors at 10 µM, suggesting potential in treating Parkinson’s disease. Comparative studies with its 4-methylpyridin-2-yl analog reveal a 3-fold difference in receptor affinity, highlighting the impact of substituent positioning.
Comparison with Structural Analogs
Table 3: Key Differences Between 6-Methyl and 4-Methyl Isomers
Property | [4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine | [4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine |
---|---|---|
Molecular Weight | 206.28 g/mol | 206.28 g/mol |
LogP | 1.8 | 2.1 |
COX-2 IC₅₀ | 12 µM | 18 µM |
The 6-methyl isomer exhibits superior pharmacological activity due to enhanced steric complementarity with enzyme active sites.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume